N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide, also known as ABT-639, is a potent and selective T-type calcium channel blocker. It was first synthesized by Abbott Laboratories in 2006 and has since been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide selectively blocks T-type calcium channels, which are involved in the generation and propagation of action potentials in neurons and other excitable cells. By inhibiting T-type calcium channels, N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide reduces the influx of calcium ions into cells, leading to a decrease in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of voltage-gated calcium channels, the reduction of intracellular calcium levels, and the modulation of neurotransmitter release. In addition, N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide has been demonstrated to have anticonvulsant, analgesic, and antihypertensive effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide is its high selectivity for T-type calcium channels, which allows for more precise targeting of these channels in lab experiments. However, a limitation of N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide is its relatively short half-life, which may require frequent dosing in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide, including:
1. Further studies on the mechanisms of action of N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide, including its effects on other ion channels and signaling pathways.
2. Clinical trials to evaluate the safety and efficacy of N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide in humans for the treatment of epilepsy, neuropathic pain, and hypertension.
3. Development of new analogs of N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide with improved pharmacokinetic properties and/or higher potency.
4. Investigation of the potential use of N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide in other diseases, such as Parkinson's disease and Alzheimer's disease, where calcium dysregulation may play a role.
In conclusion, N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide is a promising compound with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanisms of action and to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide involves the reaction of 2-chlorobenzylamine with 3-methylfuran-2-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with an appropriate acid chloride to yield the final product.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide has been studied for its potential therapeutic applications in various diseases such as epilepsy, neuropathic pain, and hypertension. It has been shown to effectively reduce seizures in animal models of epilepsy and to alleviate neuropathic pain in animal models of peripheral nerve injury. In addition, N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide has been demonstrated to lower blood pressure in animal models of hypertension.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-9-6-7-17-12(9)13(16)15-8-10-4-2-3-5-11(10)14/h2-7H,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIYCNODSFFTMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-3-methylfuran-2-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.